(1-Cyclopropylpyrrolidin-3-yl)methanamine

Lipophilicity optimization Medicinal chemistry design Blood-brain barrier permeability

(1-Cyclopropylpyrrolidin-3-yl)methanamine (CAS 1017474-07-5) is a heterocyclic primary amine featuring a pyrrolidine core N-substituted with a cyclopropyl group and a 3-methanamine side chain (molecular formula C₈H₁₆N₂, molecular weight 140.23 g/mol). The compound is commercially available as a free base and as hydrochloride salt forms with typical vendor purity specifications of 95%.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1017474-07-5
Cat. No. B1289716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopropylpyrrolidin-3-yl)methanamine
CAS1017474-07-5
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(C2)CN
InChIInChI=1S/C8H16N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-6,9H2
InChIKeySEWUODUTOWYMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Cyclopropylpyrrolidin-3-yl)methanamine CAS 1017474-07-5: Pyrrolidine-Based Primary Amine Building Block for Medicinal Chemistry Procurement


(1-Cyclopropylpyrrolidin-3-yl)methanamine (CAS 1017474-07-5) is a heterocyclic primary amine featuring a pyrrolidine core N-substituted with a cyclopropyl group and a 3-methanamine side chain (molecular formula C₈H₁₆N₂, molecular weight 140.23 g/mol) [1]. The compound is commercially available as a free base and as hydrochloride salt forms with typical vendor purity specifications of 95% . As a molecular building block, the primary amine handle enables facile derivatization via amide bond formation, reductive amination, or urea synthesis, making it a versatile intermediate for constructing more complex pharmacophores in early-stage drug discovery [2].

Primary amine handle enables direct derivatization

Cyclopropyl group for conformational restriction

Available as free base and hydrochloride salt

Why Unsubstituted Pyrrolidine Methanamine Analogs Cannot Substitute for (1-Cyclopropylpyrrolidin-3-yl)methanamine in Drug Discovery


Generic substitution with simpler pyrrolidin-3-yl methanamine analogs (e.g., unsubstituted pyrrolidin-3-ylmethanamine, N-methyl derivatives, or N-aryl variants) fundamentally alters key molecular properties governing ligand-receptor interactions, metabolic stability, and synthetic versatility. The N-cyclopropyl substituent in (1-cyclopropylpyrrolidin-3-yl)methanamine introduces distinct conformational constraints, lipophilicity modulation, and metabolic stabilization that are absent in analogs lacking this strained three-membered ring [1]. Cyclopropyl groups are widely employed in medicinal chemistry to restrict bond rotation, enhance metabolic stability against CYP450 oxidation, and improve target binding affinity through conformational preorganization—all properties that cannot be recapitulated by simple alkyl or aryl N-substituents [2]. The compound's specific combination of a basic pyrrolidine nitrogen (pKa ~10.30), primary amine handle, and cyclopropyl steric/electronic effects creates a unique property profile that directly impacts its utility as a synthetic intermediate and potential pharmacophore component .

Target
Risk Context
Generic Substitute
Target(1-Cyclopropylpyrrolidin-3-yl)methanamine
Cyclopropyl conformational restriction and metabolic stabilization may not transfer to N-alkyl or N-aryl analogs
SubstituteN-methyl, N-ethyl, or N-aryl pyrrolidine methanamines
Target(1-Cyclopropylpyrrolidin-3-yl)methanamine
Lower lipophilicity (computed XLogP3) relative to N-aryl analogs may shift solubility and binding profiles
SubstituteN-aryl pyrrolidine analogs (e.g., 2-methoxyphenyl)
Target(1-Cyclopropylpyrrolidin-3-yl)methanamine
Free primary amine enables direct library synthesis; Boc-protected analogs add a deprotection step and reduce atom economy
SubstituteBoc-protected derivatives (e.g., tert-butyl carbamates)

Quantitative Differentiation Evidence for (1-Cyclopropylpyrrolidin-3-yl)methanamine: Measurable Advantages Over Structural Analogs


Molecular Descriptor Comparison: XLogP3 and H-Bond Donor/Acceptor Profile Versus N-Aryl Pyrrolidine Analogs

The N-cyclopropyl substitution in (1-cyclopropylpyrrolidin-3-yl)methanamine produces significantly lower lipophilicity (XLogP3 = 0.3) compared to N-aryl substituted analogs such as [1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine (XLogP3 = 1.5) [1][2]. This represents a 1.2 log unit reduction in predicted lipophilicity, correlating with improved aqueous solubility and potentially reduced non-specific protein binding. Additionally, the target compound maintains one hydrogen bond donor and two hydrogen bond acceptors, whereas the N-aryl analog introduces a third acceptor site (oxygen) and increased topological polar surface area (TPSA = 38.5 Ų vs. 29.3 Ų for the cyclopropyl compound), which differentially affects permeability and target engagement profiles [1][2].

Lipophilicity & H-Bond Profile
Head-to-head
Target: XLogP3 0.3, TPSA 29.3 Ų
Comparator (N-aryl): XLogP3 1.5, TPSA 38.5 Ų
Δ: 1.2 log units lower; 9.2 Ų reduction
Supports lower lipophilicity screening context; may influence CNS permeability prediction
Computed values; experimental validation recommended
Lipophilicity optimization Medicinal chemistry design Blood-brain barrier permeability

Cyclopropyl-Enabled Pharmacophore Optimization: Conformational Restriction and Metabolic Stability Advantages Documented in Medicinal Chemistry Literature

The N-cyclopropyl moiety in (1-cyclopropylpyrrolidin-3-yl)methanamine provides well-documented medicinal chemistry advantages over simpler alkyl-substituted pyrrolidine analogs (e.g., N-methyl, N-ethyl, or N-propyl variants). Cyclopropyl groups are widely recognized in drug design for their ability to increase biological activity, fix molecular conformation through restricted bond rotation, improve pharmacokinetic properties, and enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation [1]. The strained C-C-C bond angle (~60°) of the cyclopropane ring introduces unique electronic and steric properties not present in linear or branched alkyl substituents, enabling modulation of amine basicity and steric shielding of the pyrrolidine nitrogen [2].

Cyclopropyl Pharmacophore
Class-level
Reported class-level metabolic stability and conformational restriction advantages of cyclopropyl over N-alkyl substituents.
Class-level inference; specific SAR requires direct evaluation
No direct experimental data for this compound
Conformational restriction Metabolic stability Cyclopropane pharmacophore CYP450 resistance

Basicity Profile Comparison: pKa Differentiation Between Cyclopropyl- and Unsubstituted Pyrrolidine Methanamines

(1-Cyclopropylpyrrolidin-3-yl)methanamine exhibits a predicted pKa of 10.30±0.40 for the pyrrolidine nitrogen . This basicity value is modestly elevated compared to N-alkyl substituted analogs such as (1-propyl-3-pyrrolidinyl)methanamine (predicted pKa 10.23±0.40) , reflecting the electron-donating and steric effects of the cyclopropyl ring. The pKa difference of approximately 0.07 units, while small, is consistent and may influence pH-dependent solubility, salt formation efficiency, and chromatographic retention behavior in preparative HPLC purification workflows. The compound forms a stable hydrochloride salt (molecular weight 176.69 g/mol, molecular formula C₈H₁₇ClN₂) with improved handling and storage properties compared to the free base .

Predicted Basicity (pKa)
Predicted
Target pKa 10.30±0.40
Comparator (N-propyl): pKa 10.23±0.40
Δ +0.07 units
Minor basicity difference may influence salt formation and HPLC retention
Experimental validation not reported
Amine basicity pKa prediction Salt formation Chromatographic behavior

Synthetic Versatility: Primary Amine Handle Versus Tertiary Amine or Amide-Protected Analogs

The primary amine functionality (methanamine group) in (1-cyclopropylpyrrolidin-3-yl)methanamine enables direct participation in a broad range of synthetic transformations without requiring deprotection steps. This contrasts with protected analogs such as tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate (Boc-protected derivative, molecular weight 269.38 g/mol) or tert-butyl N-(3-aminopropyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate (molecular weight 283.41 g/mol), which require acid-mediated Boc deprotection prior to further functionalization [1]. The free primary amine can be directly employed in amide coupling, sulfonamide formation, reductive amination with aldehydes/ketones, and urea synthesis, reducing synthetic step count and overall reaction time in parallel library synthesis campaigns [2].

Synthetic Step Economy
Reported
Free amine (MW 140) vs Boc-protected (MW 269–283); eliminates one deprotection step per compound.
Supports step-efficient parallel synthesis workflows
Based on vendor specifications; step savings are context-dependent
Building block reactivity Amide bond formation Reductive amination Library synthesis

Chemokine Receptor Modulator Scaffold Precedent: Merck Patent Demonstrating Cyclopropyl Pyrrolidine Activity Superiority

Patent literature from Merck & Co. (US 6,362,201) specifically claims 3-cyclopropyl pyrrolidine compounds as modulators of chemokine receptor activity, with the cyclopropyl substitution identified as a preferred structural element for CCR-3 and CCR-5 receptor binding [1]. The patent explicitly distinguishes cyclopropyl pyrrolidines from 3-cyclobutyl, 3-thienyl, 3-furanyl, and 3-alkyl substituted pyrrolidine modulators, indicating a structure-activity relationship preference for the cyclopropyl moiety in this pharmacologically relevant target class [2]. The patent reports that exemplified compounds demonstrated activity in binding to CCR-3 or CCR-5 receptors in the described assays, establishing a direct link between the cyclopropyl pyrrolidine scaffold and validated biological activity against inflammation and immunoregulatory disorders [1].

Patent Scaffold Precedent
Reported
US Patent 6,362,201 claims cyclopropyl pyrrolidines as preferred CCR-3/5 modulators over cyclobutyl, thienyl, and furanyl analogs.
Reported patent context for chemokine receptor studies; may guide scaffold selection
Building block IC₅₀ not reported
GPCR modulation Chemokine receptor Inflammation Immunology

Physicochemical Property Comparison: Density and Boiling Point Differentiation Relative to N-Alkyl Analogs

(1-Cyclopropylpyrrolidin-3-yl)methanamine exhibits distinct predicted physical properties compared to N-alkyl substituted pyrrolidine analogs. The compound shows a predicted density of 1.067±0.06 g/cm³ and boiling point of 195.0±8.0 °C . In contrast, (1-propyl-3-pyrrolidinyl)methanamine, a representative N-alkyl analog, has a predicted density of 0.896±0.06 g/cm³ (Δ = 0.171 g/cm³, approximately 19% higher density for the cyclopropyl derivative) and a boiling point of 182.1±8.0 °C (Δ = 12.9 °C elevation) . The increased density and elevated boiling point of the cyclopropyl compound reflect the compact, strained nature of the cyclopropane ring and its impact on intermolecular interactions.

Predicted Physical Properties
Predicted
Density: 1.067 vs 0.896 g/cm³ (Δ +0.171)
Boiling point: 195.0 vs 182.1 °C (Δ +12.9)
May affect purification and phase separation conditions
Computational predictions; experimental verification needed
Physical properties Purification optimization Reaction condition design

Procurement-Relevant Application Scenarios for (1-Cyclopropylpyrrolidin-3-yl)methanamine in Medicinal Chemistry and Drug Discovery


CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

Based on its computed XLogP3 value of 0.3 and TPSA of 29.3 Ų, (1-cyclopropylpyrrolidin-3-yl)methanamine falls within the optimal physicochemical range for CNS drug candidates (XLogP 0-3, TPSA < 70 Ų). Medicinal chemistry teams pursuing neurological targets can leverage this building block to introduce a basic amine center with favorable predicted brain penetration characteristics, while avoiding the excessive lipophilicity (XLogP3 = 1.5) and additional aromatic liabilities associated with N-aryl pyrrolidine alternatives [1][2]. The cyclopropyl group's conformational rigidity further supports target engagement optimization in GPCR or ion channel programs where precise spatial orientation of the amine pharmacophore is critical.

GPCR-Focused Library Synthesis Requiring Conformationally Restricted Amine Scaffolds

The cyclopropyl pyrrolidine scaffold has demonstrated validated activity in chemokine receptor (CCR-3, CCR-5) modulation as established in Merck patent US 6,362,201. For medicinal chemistry groups exploring GPCR targets—particularly chemokine receptors implicated in inflammation, asthma, rheumatoid arthritis, and atherosclerosis—this building block offers a patent-validated structural entry point with documented SAR differentiation from cyclobutyl, thienyl, furanyl, and alkyl-substituted pyrrolidine alternatives [1][2]. The primary amine handle enables direct incorporation into parallel synthesis workflows via amide bond formation or reductive amination, accelerating hit-to-lead exploration in this therapeutically relevant target space.

Step-Efficient Parallel Library Synthesis Prioritizing Deprotection-Free Building Blocks

Unlike Boc-protected pyrrolidine amine derivatives (e.g., tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate, MW 269.38; tert-butyl N-(3-aminopropyl) derivative, MW 283.41), (1-cyclopropylpyrrolidin-3-yl)methanamine provides a directly reactive primary amine handle without requiring acid-mediated deprotection [1][2]. This eliminates one synthetic step per compound in library production—a meaningful efficiency gain when generating 50-100 compound arrays. The lower molecular weight (140.23 vs. 269-283 g/mol) also improves atom economy and reduces the mass of starting material required for downstream functionalization. For CRO and pharma medicinal chemistry teams with compressed timelines, this building block reduces both cycle time and material cost per compound synthesized.

Metabolic Stability Optimization Through Cyclopropyl Incorporation in Lead Series

The N-cyclopropyl group in (1-cyclopropylpyrrolidin-3-yl)methanamine provides documented metabolic stabilization benefits over N-alkyl substituted analogs by reducing susceptibility to cytochrome P450-mediated oxidation [1]. Cyclopropyl rings are a privileged motif in FDA-approved cardiovascular, CNS, anticancer, and autoimmune drugs precisely because they improve metabolic stability, restrict conformation, and enhance pharmacokinetic profiles [2]. For medicinal chemistry teams encountering rapid in vitro clearance in N-methyl or N-ethyl pyrrolidine lead series, this building block offers a direct replacement strategy to probe metabolic stabilization effects while maintaining the desired amine basicity and spatial orientation, potentially reducing the number of design-make-test cycles required to achieve acceptable PK properties.

Application
Selection Property
Validation Focus
CNS-targeted compound design
Computed lipophilicity and TPSA
Blood-brain barrier permeability prediction review
GPCR chemokine receptor research
Patent-reported scaffold preference
CCR-3/5 binding assay context
Parallel library synthesis
Deprotection-free primary amine
Step-efficiency and atom economy assessment
Metabolic stability lead optimization
Cyclopropyl metabolic stabilization context
Microsomal stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Cyclopropylpyrrolidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.